molecular formula C13H10F3N3O2 B2558016 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine CAS No. 735305-34-7

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine

Cat. No. B2558016
CAS RN: 735305-34-7
M. Wt: 297.237
InChI Key: YDUAABWRDNQOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Nitro-3-trifluoromethyl aniline” is an organic intermediate . It can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials, and flutamide, a non-steroidal anti-androgen drug .


Synthesis Analysis

The synthesis of “4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine” can be achieved through several methods. One method involves the nitration of m-trifluoromethyl)phenyl]acetamide obtained by reacting m-(trifluoromethyl)aniline with acetylchloride in a non-protic solvent . This is followed by the removal of acetyl protection in an ethanol solution by potassium carbonate .


Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound has been studied for its potential in medicinal chemistry, particularly in inhibiting the c-Met protein kinase. c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Derivatives of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine have shown promise in this field, contributing to the development of new anticancer drugs .

Neuropharmacology: GABA A Modulation

In neuropharmacology, the compound’s derivatives are explored for their GABA A allosteric modulating activity. GABA A receptors are pivotal in mediating inhibitory neurotransmission in the brain, and modulating these receptors can have therapeutic effects for conditions such as anxiety, epilepsy, and insomnia .

Polymer Science: Solar Cell Applications

The structural units derived from this compound have been incorporated into polymers used in solar cells. These polymers contribute to the efficiency and stability of solar cells, making them more viable for sustainable energy solutions .

Enzyme Inhibition: BACE-1 Inhibition

Another application is in enzyme inhibition, where derivatives of the compound have demonstrated β-secretase 1 (BACE-1) inhibition. BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are associated with Alzheimer’s disease. Inhibiting BACE-1 can potentially reduce the formation of these peptides and slow the progression of Alzheimer’s .

Fluorescent Probes

The compound’s derivatives can serve as fluorescent probes. These probes are used in bioimaging to study biological processes, allowing researchers to visualize and track the behavior of molecules in live cells and tissues .

High-Energy Materials

Research has also been conducted on the use of this compound in the synthesis of high-energy-density materials. These materials are crucial for various applications, including propellants and explosives, where they contribute to the performance and safety of the products .

properties

IUPAC Name

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)18-12-5-4-10(19(20)21)7-11(12)17/h1-7,18H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUAABWRDNQOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine

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